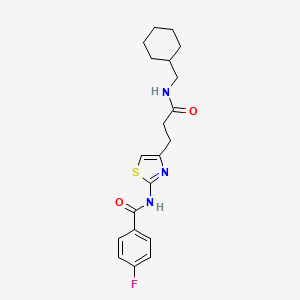
N-(4-(3-((环己基甲基)氨基)-3-氧代丙基)噻唑-2-基)-4-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that features a thiazole ring, a fluorobenzamide moiety, and a cyclohexylmethyl group
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of this compound is not directly stated in the available resources. Nevertheless, thiazole derivatives are known to interact with their targets in various ways. For instance, they can bind to enzymes or receptors, inhibiting their function or modulating their activity . The exact interaction would depend on the specific targets of this compound.
Biochemical Pathways
Thiazole derivatives are known to influence numerous biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets and mode of action of this compound.
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structure and functional groups .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial to antitumor effects . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with an amine.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole derivative and 4-fluorobenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The thiazole ring and the fluorobenzamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Cyclohexylmethyl ketone or cyclohexylcarboxylic acid derivatives.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various substituted thiazole and benzamide derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity and chemical reactivity.
N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-methylbenzamide: Contains a methyl group instead of fluorine, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can significantly influence its biological activity by enhancing its metabolic stability and binding interactions with target proteins. This makes it a unique candidate for further development in medicinal chemistry.
属性
IUPAC Name |
N-[4-[3-(cyclohexylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-16-8-6-15(7-9-16)19(26)24-20-23-17(13-27-20)10-11-18(25)22-12-14-4-2-1-3-5-14/h6-9,13-14H,1-5,10-12H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPNFZGAUNONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2444844.png)
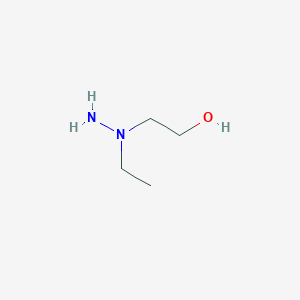
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2444847.png)
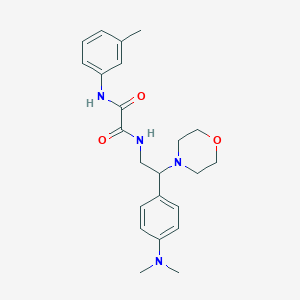
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)
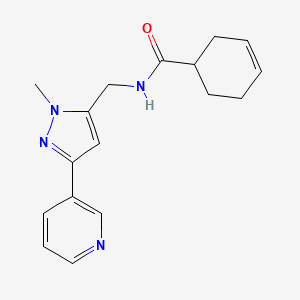
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)
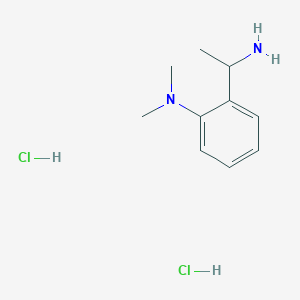
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
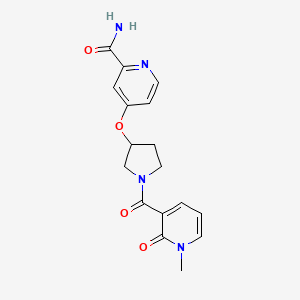
![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2444865.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)
